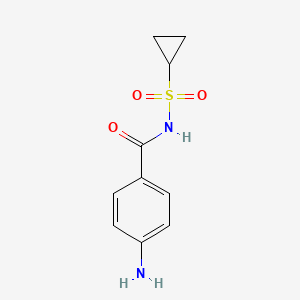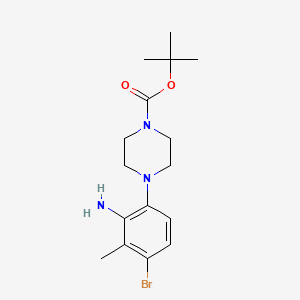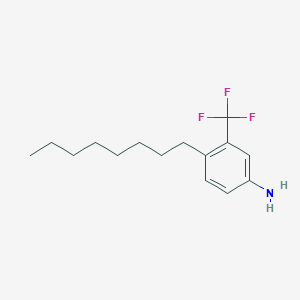![molecular formula C24H26O2 B12077360 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol CAS No. 138194-61-3](/img/structure/B12077360.png)
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] is a chemical compound with the molecular formula C20H22O2. It is also known as Bisphenol AP. This compound is a derivative of phenol and is characterized by the presence of two phenol groups connected by a central carbon atom that is substituted with a phenyl group and two methyl groups. It is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] can be synthesized through the condensation reaction of phenol with acetophenone in the presence of an acid catalyst. The reaction typically involves heating the reactants to a temperature range of 100-150°C. The acid catalyst, such as hydrochloric acid or sulfuric acid, facilitates the formation of the central carbon bridge between the two phenol groups.
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenol groups
科学研究应用
Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonate plastics.
作用机制
The mechanism of action of Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also interact with cell membranes, altering their properties and influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] is similar to other bisphenol compounds, such as Bisphenol A (BPA) and Bisphenol F (BPF). it has unique properties due to the presence of the phenylethylidene group, which provides different steric and electronic effects. This makes it suitable for specific applications where other bisphenols may not be as effective.
List of Similar Compounds
- Bisphenol A (BPA)
- Bisphenol F (BPF)
- Bisphenol S (BPS)
- Bisphenol AF (BPAF)
These compounds share a similar core structure but differ in the substituents attached to the central carbon atom, leading to variations in their chemical and physical properties.
属性
CAS 编号 |
138194-61-3 |
|---|---|
分子式 |
C24H26O2 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O2/c1-15-11-20(12-16(2)22(15)25)24(5,19-9-7-6-8-10-19)21-13-17(3)23(26)18(4)14-21/h6-14,25-26H,1-5H3 |
InChI 键 |
BUGLKPUHRTVBDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C(C)(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)



![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)




